Cas no 251564-67-7 (2-Isopropyladamantan-2-yl acrylate)

2-Isopropyladamantan-2-yl acrylate 化学的及び物理的性質
名前と識別子
-
- 2-Isopropyladamantan-2-yl acrylate
- 2-Propenoic acid,2-(1-methylethyl)tricyclo[3.3.1.13,7]dec-2-yl ester
- (2-isopropyl-2-adamantyl) prop-2-enoate
- 2-ISOPROPYL-2-ADAMANTYL ACRYLATE
- 2-Propenoic acid 2-(1-methylethyl)tricyclo[3.3.1.1(3,7)]dec-2-yl ester
- (2-propan-2-yl-2-adamantyl) prop-2-enoate
- 251564-67-7
- 2-(propan-2-yl)adamantan-2-yl prop-2-enoate
- 2-Isopropyl-2-adamantanyl Acrylate
- SCHEMBL13809279
- AMY18418
- SY300287
- VULULCJGEQPEOV-UHFFFAOYSA-N
- SCHEMBL525197
- 2-isopropyl-2-acryloyloxyadamantane
- 2-Propenoic acid 2-(1-methylethyl)tricyclo[3.3.1.13,7]dec-2-yl ester
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- インチ: InChI=1S/C16H24O2/c1-4-15(17)18-16(10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h4,10-14H,1,5-9H2,2-3H3
- InChIKey: VULULCJGEQPEOV-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1(C2CC3CC(C2)CC1C3)OC(=O)C=C
計算された属性
- せいみつぶんしりょう: 248.17763g/mol
- ひょうめんでんか: 0
- XLogP3: 4.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 4
- どういたいしつりょう: 248.17763g/mol
- 単一同位体質量: 248.17763g/mol
- 水素結合トポロジー分子極性表面積: 26.3Ų
- 重原子数: 18
- 複雑さ: 341
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.04
- ふってん: 313 ºC
- フラッシュポイント: 129 ºC
- PSA: 26.3
2-Isopropyladamantan-2-yl acrylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A554848-1g |
2-Isopropyladamantan-2-yl acrylate |
251564-67-7 | 99+% | 1g |
$1554.0 | 2024-07-28 | |
Chemenu | CM277909-1g |
2-Isopropyladamantan-2-yl acrylate |
251564-67-7 | 95% | 1g |
$1731 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252050-1g |
2-Isopropyl-2-adamantyl acrylate |
251564-67-7 | 98% | 1g |
¥15749.00 | 2023-11-21 |
2-Isopropyladamantan-2-yl acrylate 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
2-Isopropyladamantan-2-yl acrylateに関する追加情報
Professional Introduction to 2-Isopropyladamantan-2-yl acrylate (CAS No. 251564-67-7)
2-Isopropyladamantan-2-yl acrylate, identified by the Chemical Abstracts Service Number (CAS No.) 251564-67-7, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of acrylate esters, characterized by its ester functional group attached to a vinyl (acrylate) moiety. The presence of an isopropyladamantane backbone imparts unique structural and electronic properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The isopropyladamantane core is a derivative of adamantane, a polycyclic aromatic hydrocarbon known for its remarkable stability and rigidity. The introduction of an isopropyl group at the 2-position enhances the compound's solubility and reactivity, facilitating its use in organic synthesis. The acrylate group, on the other hand, makes the compound highly versatile in polymerization reactions and cross-linking processes, which are crucial in materials science and drug delivery systems.
In recent years, there has been growing interest in the development of novel compounds with structural motifs inspired by adamantane derivatives. The isopropyladamantane scaffold has been explored for its potential applications in drug design due to its ability to mimic natural biomolecules while offering improved pharmacokinetic properties. For instance, adamantane-based compounds have shown promise as scaffolds for antiviral and anticancer agents, leveraging their stability and ability to interact with biological targets.
The acrylate functional group in 2-Isopropyladamantan-2-yl acrylate further extends its utility in pharmaceutical research. Acrylates are well-known for their reactivity in Michael additions, nucleophilic substitutions, and polymerization reactions, making them valuable tools for constructing complex molecular architectures. In drug discovery, acrylate derivatives have been used to create prodrugs that undergo enzymatic or chemical hydrolysis to release active therapeutic agents. This property is particularly useful for improving drug bioavailability and targeting specific tissues or organs.
Recent studies have highlighted the potential of 2-Isopropyladamantan-2-yl acrylate as a building block for designing novel polymers with tailored properties. For example, researchers have investigated its use in the synthesis of biodegradable polymers that could be employed in controlled-release drug delivery systems. The rigid isopropyladamantane core provides structural integrity to these polymers, while the acrylate groups facilitate cross-linking and network formation, leading to materials with desired mechanical and degradation characteristics.
The compound's unique structural features also make it attractive for applications in materials science. For instance, 2-Isopropyladamantan-2-yl acrylate has been explored as a monomer in the synthesis of thermosetting resins that exhibit high thermal stability and mechanical strength. These properties are particularly relevant for applications in aerospace, automotive, and electronics industries, where materials must withstand extreme conditions without degrading.
In the realm of medicinal chemistry, the development of new synthetic methodologies for Adamantane derivatives remains an active area of research. The synthesis of 2-Isopropyladamantan-2-yl acrylate involves multi-step organic transformations that highlight the versatility of modern synthetic techniques. Advances in catalytic processes have enabled more efficient and sustainable routes to these complex molecules, reducing waste and improving yields.
One notable application of 2-Isopropyladamantan-2-yl acrylate is in the field of photopolymerization. The compound's acrylate groups can be polymerized using ultraviolet (UV) light or other energy sources, allowing for rapid prototyping and the creation of three-dimensional structures with high precision. This technology has found applications in dental modeling, microelectronics fabrication, and rapid prototyping in industrial settings.
The potential role of isopropyladamantane derivatives as pharmacophores has also been explored in recent years. Studies have demonstrated that modifications at different positions on the adamantane ring can significantly influence biological activity. For example, researchers have investigated analogs of 2-Isopropyladamantan-2-yl acrylate that incorporate additional functional groups to enhance binding affinity or metabolic stability. These efforts contribute to a deeper understanding of structure-activity relationships (SAR) and inform the design of next-generation therapeutics.
The chemical reactivity of acrylates continues to be a focus of research due to their broad utility as synthetic intermediates. New catalytic systems have been developed that enable selective transformations of acrylate substrates under mild conditions. These advancements are particularly relevant for industrial applications where high selectivity and efficiency are required to minimize side reactions and improve overall process economics.
In conclusion,2-Isopropyladamantan-2-yl acrylate (CAS No. 251564-67-7) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique combination of structural rigidity provided by the isopropyladamantane core and reactivity offered by the acrylate functional group makes it a valuable tool for synthetic chemists, materials scientists, and pharmaceutical researchers alike. As our understanding of molecular structure-function relationships continues to evolve,isopropyladamantane derivatives like this one will undoubtedly play an increasingly important role in advancing scientific knowledge and technological innovation.
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